what is the chemical structure of DPQZ
what is the chemical structure of DPQZ
An In-depth Technical Guide to Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine, commonly abbreviated as DPQZ, is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its planar structure and photophysical properties make it a versatile molecule with applications ranging from a fluorescent probe for biological systems to a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with DPQZ, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
DPQZ is characterized by a polycyclic aromatic system composed of fused pyridine and phenazine rings.[2] This planarity is a key feature that underpins many of its chemical and biological activities.
IUPAC Name: dipyrido[3,2-a:2',3'-c]phenazine[3]
Chemical Structure:

Table 1: Physicochemical Properties of DPQZ
| Property | Value | Reference |
| CAS Number | 19535-47-8 | [1][3][4] |
| Molecular Formula | C₁₈H₁₀N₄ | [1][4] |
| Molecular Weight | 282.31 g/mol | [1][4] |
| Appearance | Very Pale Yellow Solid | [4] |
| Melting Point | 248 °C | [1][4] |
| Purity | Min. 98.0% (HPLC) | [4] |
Quantitative Data
The following tables summarize key quantitative data for DPQZ and its derivatives, highlighting its potential in therapeutic and diagnostic applications.
Table 2: DNA and G-Quadruplex Binding Affinity
| Ligand | Target | Binding Constant (K) | Method | Reference |
| dpapz (DPQZ derivative) | Calf Thymus DNA | 2.88 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |
| [Cu(dpapz)₂]PF₆ | Calf Thymus DNA | 5.32 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [1] |
| N-1DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 7.6 x 10⁵ M⁻¹ | Spectroscopic Study | [5] |
| N-2DEA (Anthraquinone derivative) | Human Telomeric G-Quadruplex | 4.8 x 10⁶ M⁻¹ | Spectroscopic Study | [5] |
Table 3: Cytotoxicity of Phenazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1-10 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | MCF-7 | 11.7 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | HepG2 | 0.21 | [6] |
| Compound 6 (Benzo[a]phenazine derivative) | A549 | 1.7 | [6] |
Table 4: Photophysical Properties of DPQZ Derivatives
| Derivative Type | Property | Value | Reference |
| D–A–D π-conjugated | Singlet Oxygen Quantum Yield (ΦΔ) | 0.173–0.255 | [2] |
Signaling Pathways and Mechanisms of Action
DPQZ and its derivatives exert their biological effects through several mechanisms, primarily related to their interactions with nucleic acids.
DNA Intercalation
The planar aromatic structure of DPQZ allows it to insert between the base pairs of double-stranded DNA.[7][8] This intercalation process disrupts the normal helical structure of DNA, causing it to unwind and elongate.[7] These structural perturbations can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] It has been suggested that the topological stress induced by intercalation can lead to DNA double-strand breaks, possibly through the action of topoisomerase enzymes.[10]
G-Quadruplex Stabilization
DPQZ is also known to bind to and stabilize G-quadruplex (G4) structures.[11] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of oncogenes.[11] By stabilizing these structures, DPQZ can inhibit the activity of enzymes like telomerase, which is crucial for the immortal phenotype of many cancer cells, and can also downregulate the expression of oncogenes.[11]
Experimental Protocols
Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)
This protocol is adapted from a literature procedure for the synthesis of DPQZ.[4]
Materials:
-
1,10-Phenanthroline-5,6-dione (Phendione)
-
o-Phenylenediamine
-
Ethanol (96%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 0.24 mmol of phendione in 4 mL of 96% ethanol in a round-bottom flask.
-
Heat the solution to 75 °C with stirring until the phendione is completely dissolved.
-
Add 0.24 mmol of o-phenylenediamine to the solution.
-
Heat the reaction mixture under reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature. The DPQZ product will precipitate out of the solution.
-
Isolate the precipitate by filtration.
-
Wash the isolated product with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum.
DNA Binding Assay using Fluorescence Spectroscopy
This protocol provides a general method to assess the binding of DPQZ to DNA.
Materials:
-
DPQZ stock solution (in a suitable solvent like DMSO, then diluted in buffer)
-
Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl buffer with NaCl)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a constant concentration of DPQZ and increasing concentrations of CT-DNA in Tris-HCl buffer.
-
Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of DPQZ (around 385 nm, though this should be empirically determined).[4]
-
Record the fluorescence intensity at the emission maximum.
-
A decrease in fluorescence intensity upon addition of DNA is indicative of intercalation.
-
The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of DPQZ on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DPQZ stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DPQZ in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of DPQZ. Include a vehicle control (medium with the same amount of solvent used to dissolve DPQZ) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of DPQZ relative to the untreated control.
-
The IC₅₀ value (the concentration of DPQZ that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[12]
Conclusion
DPQZ is a molecule of significant interest due to its unique chemical structure and its ability to interact with fundamental biological macromolecules like DNA. Its capacity to act as a DNA intercalator and a G-quadruplex stabilizer provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to explore the therapeutic and diagnostic applications of this versatile compound. Further research into developing derivatives with enhanced selectivity and efficacy is a promising avenue for future drug discovery efforts.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. Synthesis of novel π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives and their photosensitized singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 9. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA double-stranded breaks in mammalian cells after exposure to intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
